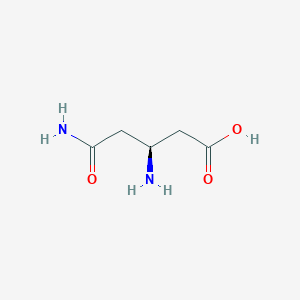
(3S)-3,5-Diamino-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,5-Diamino-5-oxopentanoic acid is an organic compound with significant importance in various scientific fields It is a derivative of glutamic acid, featuring two amino groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,5-Diamino-5-oxopentanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with L-glutamic acid.
Protection of Functional Groups: The amino and carboxyl groups of L-glutamic acid are protected using suitable protecting groups.
Introduction of Amino Groups: The protected intermediate undergoes a series of reactions to introduce the additional amino group at the 3-position.
Deprotection: The protecting groups are removed to yield (S)-3,5-Diamino-5-oxopentanoic acid.
Industrial Production Methods: Industrial production methods for (S)-3,5-Diamino-5-oxopentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce amino groups.
Enzymatic Processes: Utilizing specific enzymes to achieve stereoselectivity.
Chemical Reactions Analysis
Types of Reactions: (S)-3,5-Diamino-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
(S)-3,5-Diamino-5-oxopentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3,5-Diamino-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.
Metabolic Pathways: Participates in metabolic pathways, influencing the synthesis and degradation of biomolecules.
Signal Transduction: May play a role in cellular signaling processes.
Comparison with Similar Compounds
L-Glutamic Acid: The parent compound, differing by the presence of additional amino and ketone groups.
L-Ornithine: Similar structure but lacks the ketone group.
L-Lysine: Contains additional amino groups but differs in the carbon chain length.
Uniqueness: (S)-3,5-Diamino-5-oxopentanoic acid is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(3S)-3,5-diamino-5-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1 |
InChI Key |
XOYSDPUJMJWCBH-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](CC(=O)O)N)C(=O)N |
Canonical SMILES |
C(C(CC(=O)O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















